molecular formula C7H4BrN3O2 B043493 3-Bromo-7-nitroindazole CAS No. 74209-34-0

3-Bromo-7-nitroindazole

Cat. No. B043493
CAS RN: 74209-34-0
M. Wt: 242.03 g/mol
InChI Key: NFSTZPMYAZRZPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-7-nitroindazole and related compounds often involves complex chemical reactions that yield various derivatives with potential biological activities. For instance, novel synthesis methods and the exploration of reactions between 3-bromo-2-nitrobenzo[b]thiophene and amines have been documented, showcasing the diverse synthetic routes that can lead to the formation of 3-Bromo-7-nitroindazole or its derivatives (Guerrera et al., 1995).

Scientific Research Applications

Inhibition of Nitric Oxide Synthase (NOS)

  • Scientific Field: Biochemistry
  • Application Summary: 3-Bromo-7-nitroindazole is known to be a potent inhibitor of nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO), a molecule that plays a crucial role in various physiological and pathological processes .
  • Methods of Application: The compound is typically used in its powder form and can be dissolved in solvents such as DMF, DMSO, or ethanol for experimental use .
  • Results: The inhibition of NOS by 3-Bromo-7-nitroindazole can help researchers study the role of NO in various biological processes .

Neuroprotection

  • Scientific Field: Neuroscience
  • Application Summary: 3-Bromo-7-nitroindazole has been shown to have substantial neuroprotective effects against hypoxic damage (such as stroke) and animal models of Parkinson’s disease .
  • Results: The use of 3-Bromo-7-nitroindazole in these contexts can help researchers understand the mechanisms of neurodegenerative diseases and explore potential therapeutic strategies .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak6.


properties

IUPAC Name

3-bromo-7-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSTZPMYAZRZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274319
Record name 3-Bromo-7-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-nitroindazole

CAS RN

74209-34-0
Record name 3-Bromo-7-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-7-nitroindazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
350
Citations
SS Gocmez, Y Yazir, D Sahin, S Karadenizli… - Pharmacology …, 2015 - Elsevier
… Therefore the aim of this study was to investigate the effects of chronic 3-bromo 7-nitroindazole (3-Br 7-NI), specific neuronal nitric oxide synthase (nNOS) inhibitor, administration on …
Number of citations: 18 www.sciencedirect.com
K Srinivasan, SS Sharma - Life sciences, 2012 - Elsevier
… The aim of the study was to investigate the neuroprotective potential of 3-bromo-7-nitroindazole (3-BNI), a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor against …
Number of citations: 42 www.sciencedirect.com
SC Gammie, UB Olaghere-da Silva, RJ Nelson - Brain Research, 2000 - Elsevier
… In this study we sought to examine, whether, or how maternal aggression was affected in lactating prairie voles that were exposed to a specific nNOS inhibitor, 3-bromo-7-nitroindazole (…
Number of citations: 28 www.sciencedirect.com
CS Raman, H Li, P Martásek, G Southan… - Biochemistry, 2001 - ACS Publications
… a NIBR1 and NIBR2, 3-bromo-7-nitroindazole with the H 4 B-free and -bound protein, respectively; NICA, 7-nitroindazole-2-carboxamidine; CPHG, N-(4-chlorophenyl)-N‘-…
Number of citations: 93 pubs.acs.org
PK Moore, PA Bland-Ward - Methods in enzymology, 1996 - Elsevier
… indazole series 7-nitroindazole (7-NI) and 3-bromo-7-nitroindazole (3-Br7NI) have proved to be the most potent NOS inhibitors (see Fig. 1 for … 5.8 3-Bromo-7-nitroindazole (3-Br-7NI) …
Number of citations: 61 www.sciencedirect.com
RM Claramunt, C Lopez, C Perez-Medina… - Bioorganic & medicinal …, 2009 - Elsevier
… Table 2 and Figure 2 represent the NOS-I and NOS-II inhibition in the presence of 1 mM of the known inhibitors 7-nitroindazole (1) and 3-bromo-7-nitroindazole (2), and their N-…
Number of citations: 56 www.sciencedirect.com
RJ Rosenfeld, ED Garcin, K Panda, G Andersson… - Biochemistry, 2002 - ACS Publications
… and endothelial NOS oxygenase domains cocrystallized with chlorzoxazone and four nitroindazoles: 5-nitroindazole, 6-nitroindazole, 7-nitroindazole, and 3-bromo-7-nitroindazole. …
Number of citations: 79 pubs.acs.org
K Tabuchi, S Tsuji, Y Asaka, A Hara, J Kusakari - Hearing research, 2001 - Elsevier
… , 3-bromo-7-nitroindazole, … 3-bromo-7-nitroindazole also significantly alleviated the post-ischemic CAP threshold shift. One may argue that 7-nitroindazole and 3-bromo-7-nitroindazole …
Number of citations: 37 www.sciencedirect.com
M Cavas, JF Navarro - Progress in Neuro-Psychopharmacology and …, 2006 - Elsevier
… 3-Bromo 7-Nitroindazole is a highly selective and potent inhibitor of neuronal NOS. This substance … 3-Bromo 7-Nitroindazole is at present the most highly selective and potent inhibitor of …
Number of citations: 35 www.sciencedirect.com
AK Vinarskaya, AB Zuzina, PM Balaban - Neuroscience and Behavioral …, 2021 - Springer
… group demonstrated that on reminding (memory reactivation) in conditions of protein synthesis blockade, administration of the selective NO synthase blockers 3-bromo-7-nitroindazole (3…
Number of citations: 3 link.springer.com

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